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Compound of Interest

Compound Name: Formanilide

Cat. No.: B094145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition

pathways of formanilide (N-phenylformamide), a key intermediate in organic synthesis and a

potential impurity in pharmaceutical products. Understanding the degradation behavior of

formanilide is critical for ensuring the stability, efficacy, and safety of drug substances and

products. This document details the primary degradation routes, including hydrolysis, thermal

decomposition, photodegradation, and dehydration, supported by available quantitative data,

detailed experimental protocols, and mechanistic diagrams.

Core Stability Profile
Formanilide is a white crystalline solid that is generally stable under standard conditions.

However, it is susceptible to degradation under various environmental stressors, including

exposure to acid, base, heat, and light. The primary decomposition pathways involve the

cleavage of the amide bond, leading to the formation of aniline and formic acid or its

derivatives, as well as dehydration to phenyl isocyanide. Prolonged exposure to air may also

lead to degradation[1]. When heated to decomposition, it is known to emit toxic fumes of

nitrogen oxides[1].

Hydrolytic Decomposition
The hydrolysis of the amide bond is a principal degradation pathway for formanilide,

proceeding under both acidic and alkaline conditions to yield aniline and formic acid.
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Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis of formanilide follows a bimolecular acyl cleavage (AAC2)

mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which

increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic

attack by water.

Reaction Scheme:

Formanilide + H₃O⁺ ⇌ [Formanilide-H]⁺ + H₂O → Aniline + Formic Acid + H⁺

Experimental Protocol: Acid-Catalyzed Hydrolysis Kinetics

A typical experimental setup to determine the kinetics of acid-catalyzed hydrolysis of

formanilide involves the following steps:

Preparation of Reaction Solutions:

A stock solution of formanilide is prepared in a suitable solvent (e.g., acetonitrile) at a

known concentration (e.g., 1.0 x 10⁻² M).

A series of aqueous hydrochloric acid solutions are prepared at different concentrations

(e.g., 0.01 M to 8 M).

Kinetic Measurements:

The acid solution is equilibrated to a constant temperature (e.g., 20-60°C) in a

thermostatted cuvette holder of a UV-Vis spectrophotometer.

The reaction is initiated by injecting a small aliquot of the formanilide stock solution into

the acid solution.

The rate of hydrolysis is monitored by observing the change in absorbance at a specific

wavelength (e.g., 240 nm) over time. The reaction is typically followed for over 80%

completion.

Data Analysis:
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Pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus

time data to a first-order exponential decay model.

Second-order specific acid catalytic constants are then calculated from the pseudo-first-

order rate constants.

The effect of substituent groups on the hydrolysis rate can be studied using Hammett

plots.

Quantitative Data: Acid-Catalyzed Hydrolysis

While specific kinetic data for the acid-catalyzed hydrolysis of unsubstituted formanilide was

not available in the searched literature, studies on substituted formanilides indicate that the

reaction proceeds via a specific acid-catalyzed mechanism consistent with the AAC2

pathway[2]. The rate of hydrolysis is influenced by the nature and position of substituents on

the phenyl ring[2].

Alkaline-Catalyzed Hydrolysis
Under alkaline conditions, the hydrolysis of formanilide proceeds through a base-catalyzed

acyl cleavage (BAC2) mechanism. The hydroxide ion acts as a nucleophile, attacking the

carbonyl carbon of the amide.

Reaction Scheme:

Formanilide + OH⁻ ⇌ Tetrahedral Intermediate → Aniline + Formate

Experimental Protocol: Alkaline-Catalyzed Hydrolysis Kinetics

The experimental protocol for studying alkaline hydrolysis is similar to that for acid-catalyzed

hydrolysis, with the following modifications:

Preparation of Reaction Solutions:

Aqueous solutions of a strong base, such as sodium hydroxide, are used instead of acid

solutions, with concentrations typically ranging from 0.01 M to 3 M.

Kinetic Measurements and Data Analysis:
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The procedure for initiating the reaction and monitoring the change in absorbance over

time is analogous to the acid-catalyzed experiment.

The hydrolysis in alkaline solutions can exhibit both first- and second-order dependence

on the hydroxide concentration, and the data is analyzed accordingly to determine the

specific base catalytic constants.

Quantitative Data: Alkaline-Catalyzed Hydrolysis

Similar to the acidic hydrolysis, specific quantitative kinetic data for the alkaline hydrolysis of

unsubstituted formanilide was not found in the provided search results. However, studies on

substituted formanilides confirm that the primary hydrolytic pathway is consistent with a

modified BAC2 mechanism[2].

Diagram of Hydrolysis Pathways
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Caption: Acid- and base-catalyzed hydrolysis pathways of formanilide.

Thermal Decomposition
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Information on the specific thermal decomposition products and kinetics of pure formanilide is

limited in the available literature. General knowledge of amides suggests that they are relatively

thermally stable. However, when heated to decomposition, formanilide is reported to emit toxic

fumes of nitrogen oxides[1]. Studies on related polymeric materials containing aniline and

formaldehyde units show decomposition occurring at temperatures above 300°C[3][4].

Hypothesized Thermal Decomposition Products: Based on the structure of formanilide,

potential thermal decomposition products could include:

Aniline

Carbon monoxide

Phenyl isocyanide

Various nitrogen oxides (NOx)

Experimental Protocol: Thermogravimetric Analysis (TGA)

A generic protocol for investigating the thermal stability of formanilide using TGA, in line with

common practices for small organic molecules, would be as follows:

Sample Preparation:

A small, accurately weighed sample of formanilide (typically 5-10 mg) is placed in a TGA

crucible (e.g., alumina or platinum).

Instrument Setup:

The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g.,

air) at a constant flow rate.

A temperature program is set, typically involving heating the sample from ambient

temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g.,

10°C/min).

Data Collection and Analysis:
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The mass of the sample is recorded as a function of temperature.

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset

temperature of decomposition, the temperature of maximum decomposition rate (from the

derivative thermogravimetric, DTG, curve), and the mass of any residue.

Evolved gas analysis can be performed by coupling the TGA to a mass spectrometer (MS)

or a Fourier-transform infrared (FTIR) spectrometer to identify the gaseous decomposition

products.

Quantitative Data: Thermal Decomposition

No specific quantitative data from TGA or other thermal analysis techniques for formanilide
was found in the searched literature.

Photodegradation
The photostability of formanilide is an important consideration, particularly for pharmaceutical

applications where drug products may be exposed to light. While specific studies on the

photodegradation of formanilide are not readily available, general principles of photochemistry

and forced degradation studies suggest that the aromatic ring and the amide group could be

susceptible to photolytic reactions.

Hypothesized Photodegradation Pathways:

Photo-hydrolysis: Light energy could accelerate the hydrolysis to aniline and formic acid.

Photo-oxidation: Reaction with reactive oxygen species generated by light could lead to

hydroxylated or other oxidized derivatives.

Rearrangement Reactions: Photo-Fries or other rearrangement reactions are possibilities for

aromatic amides.

Experimental Protocol: Forced Photodegradation Study (ICH Q1B)

A general protocol for a forced photodegradation study on formanilide, based on ICH

guidelines, would involve:
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Sample Preparation:

Solutions of formanilide are prepared in a suitable solvent (e.g., water, methanol, or

acetonitrile).

A solid sample of formanilide is also spread thinly on a suitable container.

Light Exposure:

The samples are exposed to a light source that provides a combination of UV and visible

light, with a minimum overall illumination of 1.2 million lux hours and an integrated near-

UV energy of not less than 200 watt hours/square meter.

Control samples are kept in the dark under the same temperature and humidity conditions

to differentiate between thermal and photolytic degradation.

Analysis of Degradants:

After exposure, the samples are analyzed using a stability-indicating analytical method,

typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA)

detector.

The chromatograms of the exposed and control samples are compared to identify and

quantify any degradation products.

Mass spectrometry (LC-MS) can be used to determine the mass of the degradation

products to aid in their identification.

Quantitative Data: Photodegradation

No specific quantitative data regarding the photodegradation of formanilide, such as quantum

yields or degradation rates under specific light conditions, were found in the searched

literature.

Diagram of a General Forced Degradation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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